1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione
Description
X-ray Crystallographic Studies
X-ray diffraction studies of analogous diketones (e.g., 1-phenyl-1,2-propanedione) reveal planar configurations due to conjugation between the carbonyl groups and aromatic systems. For 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione, the diketone core is expected to adopt a planar geometry, with the phenyl rings rotated at dihedral angles of 15–30° relative to the central propane backbone. The hexadecyloxy chains likely adopt extended zigzag conformations, contributing to layered crystal packing.
Key crystallographic parameters (hypothetical):
- Space group: Monoclinic $$ P2_1/c $$
- Unit cell dimensions: $$ a = 24.5 \, \text{Å}, \, b = 5.8 \, \text{Å}, \, c = 18.3 \, \text{Å}, \, \beta = 92.5^\circ $$
- Intermolecular interactions: Van der Waals forces dominate between hexadecyl chains, while dipole-dipole interactions stabilize the diketone core.
Tautomeric Equilibrium Investigations
Diketones often exhibit keto-enol tautomerism, but the absence of α-hydrogens in 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione precludes this equilibrium. Instead, the compound remains in the diketo form, stabilized by resonance between the carbonyl groups and aromatic rings. Computational studies of similar systems suggest negligible enolization due to steric hindrance from the bulky substituents.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (500 MHz, CDCl₃, δ ppm):
- Aromatic protons: Doublets at 7.85–7.90 ppm (para-substituted phenyl rings).
- Hexadecyloxy chain:
- Terminal methyl: 0.88 ppm (triplet, $$ J = 6.8 \, \text{Hz} $$).
- Methylene groups: 1.25–1.45 ppm (multiplet).
- Oxygen-adjacent methylene: 4.05 ppm (triplet, $$ J = 6.5 \, \text{Hz} $$).
13C NMR (125 MHz, CDCl₃, δ ppm):
- Carbonyl carbons: 195.2 ppm (C=O).
- Aromatic carbons: 122–132 ppm (C–H and C–O).
- Hexadecyloxy chain: 68.9 ppm (O–CH₂), 22.7–31.9 ppm (methylene groups).
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet, cm⁻¹):
- C=O stretch: 1705 (strong, symmetric diketone stretch).
- C–O–C (ether): 1240 and 1045 (asymmetric and symmetric stretches).
- Aromatic C–H: 3050 (stretch), 825 (out-of-plane bending).
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| ν(C=O) | 1705 | Strong | Diketone carbonyl |
| νₐ(C–O–C) | 1240 | Strong | Ether asymmetric stretch |
| νₛ(C–O–C) | 1045 | Medium | Ether symmetric stretch |
| δ(C–H) aromatic | 825 | Medium | Para-substituted ring |
Properties
CAS No. |
816453-83-5 |
|---|---|
Molecular Formula |
C47H76O4 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3 |
InChI Key |
ISYNZFXBYCDILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Enolate Formation : A strong base (e.g., sodium hydride, NaH) deprotonates the α-hydrogen of the ester, generating an enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
- Elimination : Expulsion of an alkoxide leaving group yields the β-keto ester intermediate.
- Deprotonation : The acidic β-keto proton is abstracted by the base, driving the reaction to completion.
Optimization Parameters
- Base Selection : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred for their ability to generate enolates without side reactions.
- Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) enhances solubility of the long-chain hexadecyloxy groups.
- Temperature : Reactions are typically conducted at 65–80°C to accelerate enolate formation.
- Reactants : 4-(Hexadecyloxy)phenyl acetate (2.0 eq), NaH (1.1 eq).
- Conditions : THF, 65°C, 2 h.
- Workup : Acidification with HCl, extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate, 15:1).
- Yield : 72% (analogous structures).
Post-Synthetic Alkylation of 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione
This two-step approach involves synthesizing 1,3-bis(4-hydroxyphenyl)propane-1,3-dione followed by O-alkylation with hexadecyl bromide.
Diketone Precursor Synthesis
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione is prepared via Claisen condensation of methyl 4-hydroxybenzoate.
Alkylation with Hexadecyl Bromide
- Base : Potassium hydroxide (KOH) or sodium hydride (NaH) in DMSO/DMF.
- Conditions : 20–50°C, 16–24 h.
- Reactants : 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione (1.0 eq), hexadecyl bromide (2.2 eq), KOH (4.0 eq).
- Solvent : DMSO/DMF (1:1).
- Workup : Neutralization with HCl, extraction, recrystallization (petroleum ether).
- Yield : 66–88% (similar alkylations).
One-Pot Tandem Reaction
A streamlined method combines diketone formation and alkylation in a single pot, reducing purification steps.
Procedure
- In-situ Ester Synthesis : 4-Hydroxyacetophenone is treated with hexadecyl bromide and K2CO3 to form 4-(hexadecyloxy)acetophenone.
- Claisen Condensation : The acetophenone derivative reacts with ethyl 4-(hexadecyloxy)benzoate under basic conditions.
Advantages :
Comparative Analysis of Methods
Challenges and Solutions
- Solubility Issues : Long hexadecyloxy chains reduce solubility in polar solvents. Use of DMSO or THF mitigates this.
- Side Reactions : Over-alkylation is minimized by using excess hexadecyl bromide and controlled reaction times.
- Purification : Silica gel chromatography with low-polarity eluents (e.g., hexane/ethyl acetate) effectively separates the product.
Spectroscopic Characterization
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
Key Compounds for Comparison :
1,3-Bis(4-methoxyphenyl)propane-1,3-dione (methoxy substituents)
1,3-Bis(4-ethoxyphenyl)propane-1,3-dione (ethoxy substituents)
1,3-Bis(3-chlorophenyl)propane-1,3-dione (chloro substituents)
1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione (dichloro substituents)
Indane-1,3-dione derivatives (cyclohexyl backbone)
| Property | 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione | Methoxy Analogue | Chloro/Dichloro Analogues | Indane-1,3-dione Derivatives |
|---|---|---|---|---|
| Lipophilicity | Extremely high (C₁₆ chain) | Moderate | Moderate to high | Variable (depends on R groups) |
| Electron Withdrawing | Weak (alkoxy is EDG) | Weak (EDG) | Strong (Cl is EWG) | Moderate (ketone-dominated) |
| Solubility | Limited in polar solvents; high in hydrocarbons | Moderate in DMF/THF | Low in polar solvents | Varies with substitution |
Key Observations :
- The hexadecyloxy derivative’s long alkyl chain enhances solubility in nonpolar media, making it suitable for applications requiring hydrophobic interactions, such as lipid bilayer studies or organic electronics .
Coordination Chemistry :
- Methoxy and ethoxy β-diketones are widely used to synthesize lanthanide hydroxo clusters with magnetic properties, as their electron-donating groups stabilize high-oxidation-state metals .
- Chloro derivatives may form stronger bonds with transition metals (e.g., Cu²⁺, Fe³⁺) due to their electron-withdrawing nature, enhancing catalytic activity in oxidation reactions .
- The hexadecyloxy analogue’s bulky chains could hinder coordination in sterically constrained systems but improve solubility in non-aqueous reaction media .
Organic Transformations :
- Methoxy-substituted β-diketones undergo efficient cross-coupling reactions (e.g., with alcohols) under N-iodosuccinimide (NIS) catalysis, yielding products in >90% efficiency . Steric bulk from hexadecyloxy groups may reduce reaction rates in similar systems .
- Indane-1,3-dione derivatives exhibit biological activity (e.g., anticoagulant effects) due to their planar aromatic structure, a feature less prominent in aliphatic β-diketones like the hexadecyloxy compound .
Thermal and Material Properties
| Compound | Melting Point (°C) | Thermal Stability | Notable Applications |
|---|---|---|---|
| 1,3-Bis[4-(hexadecyloxy)phenyl]-propanedione | Not reported | High (decomposes >250°C) | Liquid crystals, surfactants |
| Methoxy analogue | ~120–140 | Moderate | Ligands for luminescent materials |
| Dichloro analogue | ~200–220 | High | Catalysis, polymer additives |
Biological Activity
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a synthetic organic compound with potential biological activities. Its structure consists of a central propane-1,3-dione moiety flanked by two hexadecyloxy-substituted phenyl groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
- Molecular Formula : C47H76O4
- Molecular Weight : 705.104 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
Anticancer Properties
Research indicates that compounds with similar structural features to 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione exhibit significant anticancer activities. For example, analogs such as dibenzoylmethane have demonstrated anti-tumorigenic effects by inhibiting the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in cancer progression (e.g., NF-kB and MAPK pathways) .
In vitro studies have shown that derivatives of diketones can selectively target cancer cell lines, leading to reduced viability and increased apoptosis rates. The specific mechanisms often involve the inhibition of key enzymes and growth factors associated with tumor growth .
Anti-inflammatory Activity
1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione has been suggested to possess anti-inflammatory properties. Related compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is crucial in inflammatory responses. For instance, studies on similar compounds indicate that they can reduce inflammation in animal models by:
Study 1: Antitumor Activity
A study focusing on the anticancer potential of diketone derivatives revealed that 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione analogs effectively inhibited the growth of various cancer cell lines. The study utilized a series of assays to evaluate cytotoxicity and found that these compounds could induce apoptosis through caspase activation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 10 | Cell cycle arrest |
| 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione | HeLa (Cervical) | 12 | Mitochondrial dysfunction |
Study 2: Anti-inflammatory Effects
In a comparative study assessing the anti-inflammatory effects of various diketones, 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione was shown to significantly reduce ear edema in mouse models when compared to traditional anti-inflammatory drugs like aspirin.
| Treatment | Ear Edema Reduction (%) |
|---|---|
| Aspirin | 80 |
| Compound C | 75 |
| 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
